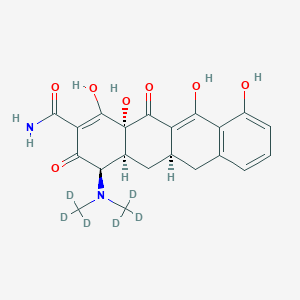

epi-Sancycline-d6 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C₂₁H₁₆D₆N₂O₇ |

|---|---|

Molecular Weight |

420.45 |

Synonyms |

(4R,4aS,5aR,12aS)-4-(Dimethyl-d6-amino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide Hydrochloride; 6-Demethyl-6-deoxyepitetracycline-d6 Hydrochloride; |

Origin of Product |

United States |

Research Context and Significance of Epi Sancycline D6 Hydrochloride

Contextualization within the Tetracycline (B611298) Class of Chemical Compounds

Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring carbocyclic structure. Sancycline itself is a semi-synthetic tetracycline, specifically 6-demethyl-6-deoxytetracycline. nih.govnih.gov The study of tetracycline analogs remains an active area of research, with scientists exploring modifications to the core structure to enhance efficacy, overcome resistance, and understand structure-activity relationships. nih.govacs.org

Epi-Sancycline-d6 Hydrochloride is structurally derived from Sancycline. The prefix "epi-" denotes an epimer, which is a type of stereoisomer that differs in the configuration at a single stereocenter. In the case of tetracyclines, epimerization at the C4 position (the location of the dimethylamino group) is a well-documented phenomenon that can occur under certain pH conditions. nih.gov Therefore, epi-Sancycline is the C4-epimer of Sancycline.

The "-d6" suffix indicates that the compound has been deuterated, with six hydrogen atoms replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling is crucial for its function as a reference standard, as will be discussed later. The hydrochloride salt form enhances the compound's stability and solubility for research purposes.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many drugs. For tetracyclines, the specific stereoconfiguration at the C4 position is essential for their antibacterial action. The epimerization of tetracyclines at this position often leads to a significant reduction or complete loss of their biological activity.

This makes the differentiation and quantification of the active parent drug from its inactive epimer a crucial aspect of pharmaceutical analysis and quality control. The presence of the epimer can be an indicator of degradation or improper storage. In research, understanding the stereochemical stability of new tetracycline analogs is vital for their development.

Rationale for Deuterium Labeling in Contemporary Chemical Biology and Pharmaceutical Sciences Research

The incorporation of deuterium into a molecule like epi-Sancycline is a deliberate and powerful strategy used in modern analytical and metabolic research. This isotopic labeling provides a distinct mass signature without significantly altering the chemical properties of the compound.

The primary reason for using deuterium-labeled compounds in this context is the kinetic isotope effect. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This can lead to a slowing of metabolic reactions that involve the cleavage of a C-D bond compared to a C-H bond. While this effect can be exploited to alter the metabolic profile of a drug, in the case of reference standards, the primary advantage is the mass difference for analytical detection. nih.gov

In preclinical studies, understanding the metabolic fate of a drug is paramount. Deuterium labeling can help in elucidating metabolic pathways by allowing researchers to track the labeled compound and its metabolites within a biological system.

One of the most significant applications of deuterium-labeled compounds is as internal standards in quantitative mass spectrometry. biopharmaservices.com When analyzing a biological sample (like blood or urine) for the presence of a specific drug, it is essential to account for any loss of the analyte during sample preparation and analysis.

By adding a known amount of the deuterated analog (the internal standard) to the sample at the beginning of the workflow, any variations in the analytical process will affect both the analyte and the internal standard similarly. Since the mass spectrometer can distinguish between the deuterated and non-deuterated forms due to their mass difference, the ratio of their signals can be used to accurately calculate the concentration of the original drug in the sample. This allows for the precise differentiation of the exogenously administered drug from any potentially interfering endogenous compounds.

Functionality as a Specialized Research Reference Standard

This compound is not intended for therapeutic use but is synthesized for a very specific analytical purpose. It serves as an ideal internal standard for the quantification of Sancycline and its epimer, epi-Sancycline, in research and analytical laboratories.

In a typical analytical scenario, a researcher might be studying the stability of a Sancycline formulation or its concentration in a biological matrix. By adding a precise amount of this compound to the sample, they can use techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate Sancycline and epi-Sancycline and accurately quantify them. The deuterated standard ensures the reliability of the results by correcting for analytical variability.

Interactive Data Tables

Chemical Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Sancycline | C₂₁H₂₂N₂O₇ | 414.41 |

| This compound | C₂₁H₁₆D₆N₂O₇·HCl | 457.92 |

Typical Mass Spectrometry Fragmentation of Tetracyclines

| Precursor Ion | Characteristic Fragment Ions | Description of Fragmentation |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule |

| [M+H]⁺ | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the dimethylamino group |

| [M+H - H₂O]⁺ | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |

Note: The fragmentation patterns can vary depending on the specific tetracycline analog and the mass spectrometry conditions.

Synthetic Methodologies and Chemical Derivatization of Deuterated Tetracyclines

Approaches to the Stereoselective Synthesis of epi-Sancycline-d6 Hydrochloride

The tetracycline (B611298) molecule is characterized by a dense array of stereocenters. The stereocenter at the C4 position, which bears the dimethylamino group, is particularly important as it is prone to epimerization under weakly acidic conditions. scripps.edunih.gov The "epi" designation in epi-Sancycline refers to the unnatural configuration at this C4 position. Synthesizing a deuterated analog with this specific stereochemistry requires careful control.

Achieving high epimeric purity is a significant challenge in tetracycline chemistry. researchgate.net The natural 4S configuration and the unnatural 4R (epi) configuration can interconvert in solution, leading to an equilibrium mixture. researchgate.net

There are two primary strategies to obtain the pure epi-isomer:

Stereoselective Synthesis: Designing a synthetic route that directly and selectively creates the C4 epimer. This is often difficult due to the thermodynamic preference for the natural configuration. However, certain cyclization reactions in tetracycline synthesis have shown high diastereoselectivity, which could potentially be exploited. organic-chemistry.orgnih.gov

Epimerization and Separation: Allowing a synthetic mixture of tetracycline diastereomers to equilibrate and then separating the desired epi-isomer from the natural form. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the most common and effective method for separating tetracycline epimers. researchgate.netnih.gov This technique separates the compounds based on their differing polarities, allowing for the isolation of the pure epi-Sancycline-d6.

The stability of the isolated epimer is a critical consideration. Trichloroacetic acid (TCA) has been reported to act as a stabilizer that can suppress further epimerization during analytical procedures. nih.gov

Tetracyclines are amphoteric compounds but are most often used as hydrochloride salts to enhance their stability and aqueous solubility. nih.govsigmaaldrich.com The formation of the hydrochloride salt is typically the final step in the synthesis.

The process generally involves dissolving the purified tetracycline free base in a suitable organic solvent, such as a mixture of alcohols (e.g., methanol, ethanol, or butanol). google.comijpbs.com A solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol) is then added, often at a controlled temperature, to precipitate the hydrochloride salt. The resulting crystalline solid is then isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. google.com Careful control of temperature, solvent, and the rate of acid addition is necessary to obtain a crystalline product with high purity and good handling characteristics.

Methodologies for Characterization of Isotopic Purity and Stereochemical Integrity in Deuterated Analogs

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. This involves confirming the successful incorporation of deuterium (B1214612) as well as verifying the stereochemistry at the C4 position.

Isotopic Purity Assessment:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic purity. nih.gov The mass of epi-Sancycline-d6 will be six mass units higher than its non-deuterated counterpart. By analyzing the isotopic distribution pattern of the molecular ion peak, the percentage of d6, d5, d4, etc., species can be accurately calculated, providing a precise measure of deuterium incorporation. researchgate.net

Stereochemical Integrity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is exceptionally sensitive to the stereochemical environment of protons in a molecule. The chemical shift and coupling constants of the proton at the C4a position are particularly diagnostic for distinguishing between the natural and epi configurations at C4. nih.gov In the case of epi-Sancycline-d6, the characteristic signals for the two methyl groups of the dimethylamino function would be absent in the ¹H NMR spectrum, providing direct evidence of deuteration at this site. Comparison of the ¹H NMR spectrum of the synthetic product with reference spectra for known tetracycline epimers allows for unambiguous confirmation of the epi stereochemistry.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity & Molecular Formula Verification | Accurate mass measurement confirming the elemental composition and the mass shift corresponding to six deuterium atoms. nih.gov |

| ¹H NMR Spectroscopy | Stereochemical Integrity & Confirmation of Deuteration Site | Chemical shifts and coupling constants, particularly for the H-4a proton, confirm the epi configuration. Absence of N(CH₃)₂ signals confirms deuteration. nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Deuterium Verification

Confirming the successful incorporation of deuterium atoms, as well as their specific location and abundance within the this compound molecule, requires sophisticated analytical techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the principal methods for this verification.

Mass Spectrometry (MS): This is a fundamental technique for confirming deuteration. The presence of deuterium atoms increases the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the confirmation of the total number of deuterium atoms incorporated.

Expected Mass Shift: For Sancycline-d6, the molecular mass would be expected to increase by approximately 6 Da compared to its non-deuterated counterpart, Sancycline. This shift is readily detectable.

Tandem MS (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, MS/MS can help pinpoint the location of the deuterium labels on the molecule. The mass of the fragments will differ depending on whether the deuterated portion remains with the charged fragment or is lost as a neutral fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful tool for structural elucidation and isotopic analysis.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. This provides direct evidence of deuteration at a specific chemical site.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum that shows signals only from the deuterated positions. This confirms the presence and chemical environment of the deuterium atoms.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from that between carbon and hydrogen (C-H). This results in characteristic splitting patterns and shifts in the ¹³C NMR spectrum for carbons bonded to deuterium, further confirming the location of the labels.

Chromatographic Techniques: While chromatography is primarily a separation technique, it plays a crucial role when coupled with mass spectrometry (LC-MS/MS). The chromatographic step separates the deuterated compound from any non-deuterated starting material or other impurities before it enters the mass spectrometer for analysis. researchgate.netorientjchem.org While the retention time of a deuterated compound is typically very similar to its non-deuterated analog, slight differences can sometimes be observed.

| Technique | Principle of Verification | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement of the molecular ion. | Confirms the overall mass increase corresponding to the number of deuterium atoms incorporated. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the parent ion and analysis of daughter ions. | Provides structural information to help locate the position of deuterium labels on the molecule. |

| ¹H NMR Spectroscopy | Disappearance or attenuation of proton signals at sites of deuteration. | Confirms the specific positions where hydrogen has been replaced by deuterium. |

| ²H NMR Spectroscopy | Direct detection of deuterium nuclei. | Unambiguously confirms the presence and chemical environment of the deuterium atoms. |

Analytical Strategies for Assessing Epimeric Content and Isomeric Impurities

Tetracyclines are known to be chemically sensitive molecules, susceptible to degradation and epimerization, particularly in acidic or basic conditions. bris.ac.ukillinois.edu The C4 position is stereochemically labile, and tetracycline can reversibly convert to its C4-epimer (e.g., epitetracycline), especially in weakly acidic solutions. researchgate.netnih.gov These epimers are considered impurities and often have different biological and toxicological properties. researchgate.net Therefore, robust analytical methods are essential to separate and quantify epi-Sancycline-d6 from its C4-epimer (Sancycline-d6) and other related isomeric impurities, such as anhydro- and epianhydro- degradation products. nih.govcore.ac.uk

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for this purpose. mdpi.comchromatographyonline.com

Chromatographic Separation: The key to analysis is achieving baseline separation of the main compound from its epimer and other impurities. This is accomplished by optimizing several chromatographic parameters:

Stationary Phase (Column): Reversed-phase columns, such as C8 and C18, are commonly used. mdpi.comnih.gov Other specialized columns, including those with polar-embedded stationary phases or polymeric columns, have also been shown to provide excellent selectivity for tetracyclines and their epimers. chromatographyonline.comnih.gov

Mobile Phase: The mobile phase typically consists of an acidic aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The use of chelating agents like oxalic acid or EDTA in the mobile phase is common, as tetracyclines can interact with metal ions, leading to poor peak shape. nih.govobrnutafaza.hr The pH of the mobile phase is a critical parameter that must be carefully controlled to prevent on-column epimerization. nih.gov

Detection: UV detection is widely used, with wavelengths typically set around 260-280 nm or 355 nm. researchgate.netfishersci.com Fluorescence detection, which can offer greater sensitivity and specificity, is also employed, sometimes involving post-column derivatization to enhance the fluorescent signal. core.ac.uknih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the highest level of sensitivity and specificity, LC-MS/MS is the method of choice. orientjchem.org It provides not only the retention time from the LC separation but also the mass-to-charge ratio and fragmentation pattern from the MS/MS detector. This allows for unambiguous identification and quantification of epi-Sancycline-d6, even in the presence of co-eluting impurities. researchgate.netpku.edu.cn Since an epimer is isobaric (has the same mass) as the parent drug, chromatographic separation is still essential prior to MS detection. researchgate.net

| Method | Column Type | Typical Mobile Phase Components | Detector | Key Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C8, C18, Polymeric | Acidic Buffer (e.g., oxalic acid, phosphate), Acetonitrile, Methanol nih.govnih.gov | UV, PDA, Fluorescence core.ac.ukresearchgate.net | Routine quality control for separating epimers and degradation products. nih.gov |

| UHPLC | Sub-2 µm particle size columns (e.g., C18, Polar-Embedded) chromatographyonline.com | Similar to HPLC, optimized for faster analysis | UV, PDA | High-throughput analysis with reduced run times and solvent consumption. chromatographyonline.com |

| LC-MS/MS | C18, specialized phases | Volatile buffers (e.g., formic acid, ammonium acetate), Acetonitrile, Methanol | Tandem Mass Spectrometer | Highly sensitive and specific quantification of epimers and trace-level impurities. orientjchem.orgpku.edu.cn |

Analytical Applications of Epi Sancycline D6 Hydrochloride in Advanced Research

Application as an Internal Standard in Quantitative Bioanalytical Methodologies

The primary application of epi-Sancycline-d6 Hydrochloride is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to the analyte of interest, combined with its distinct mass, makes it ideal for correcting variations in sample preparation and instrument response.

The development of robust LC-MS/MS assays for the quantification of tetracyclines in preclinical biological matrices such as plasma, tissue homogenates, and urine is essential for pharmacokinetic and toxicokinetic studies. This compound is instrumental in these assays, ensuring accuracy and precision.

A typical assay involves the extraction of the analyte and the internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection. The use of a deuterated internal standard like this compound helps to compensate for matrix effects, which are a common source of variability in bioanalytical methods. nih.gov

The validation of such assays is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. The data presented in the following table is a representative example of the parameters for an LC-MS/MS method for the quantification of a tetracycline (B611298) analog using this compound as an internal standard.

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal, corrected by internal standard |

This table presents typical performance characteristics of a validated LC-MS/MS assay for a tetracycline analog using this compound as an internal standard.

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing and analysis. semanticscholar.org The ratio of the unlabeled analyte to the labeled standard is measured by the mass spectrometer. Since the analyte and the standard are chemically identical, they behave similarly during extraction, chromatography, and ionization, thus minimizing errors. chimia.ch

The key advantages of using a deuterated standard like this compound in IDMS include:

High Accuracy and Precision: By correcting for sample loss and matrix effects, IDMS provides highly reliable data.

Improved Sensitivity: The use of specific mass transitions for the analyte and the internal standard reduces background noise and enhances sensitivity.

Robustness: The method is less susceptible to variations in experimental conditions.

Utility in Drug Metabolism Research Within In Vitro and In Vivo Preclinical Systems

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. This compound can be employed in these studies to trace the metabolic pathways of tetracycline analogs.

In vitro metabolism studies, often conducted using liver microsomes or hepatocytes, are designed to identify potential metabolic pathways. nih.govnih.gov When a deuterated compound like this compound is used as a substrate, its metabolites can be readily distinguished from endogenous compounds in the complex biological matrix by their characteristic isotopic signature in the mass spectrometer. This facilitates the identification of metabolic hotspots on the molecule and the characterization of the chemical structures of the metabolites. nih.gov

Common metabolic transformations for tetracyclines that can be investigated using labeled analogs include:

Hydroxylation

N-demethylation

Glucuronidation

Epimerization

The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile and pharmacokinetic properties of a drug. researchgate.netnih.govnih.gov This is known as the deuterium kinetic isotope effect. By strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, deuteration at a site of metabolism can slow down the rate of metabolic clearance, potentially leading to increased drug exposure. nih.gov

Comparative pharmacokinetic studies in animal models are performed to evaluate these differences. The following table illustrates a hypothetical comparison of key pharmacokinetic parameters between a non-deuterated tetracycline analog and its deuterated counterpart, highlighting the potential impact of deuteration.

| Pharmacokinetic Parameter | Non-Deuterated Analog | Deuterated Analog (e.g., epi-Sancycline-d6) |

| Maximum Concentration (Cmax) | 500 ng/mL | 750 ng/mL |

| Time to Maximum Concentration (Tmax) | 2 hours | 2.5 hours |

| Area Under the Curve (AUC) | 3000 ng·h/mL | 5000 ng·h/mL |

| Half-life (t1/2) | 4 hours | 7 hours |

| Clearance (CL) | 10 L/h/kg | 6 L/h/kg |

This table provides a hypothetical comparison of pharmacokinetic parameters for a non-deuterated tetracycline analog and its deuterated version, illustrating the potential effects of deuteration on drug exposure.

Role in Impurity Profiling and Quality Assurance of Tetracycline Research Materials

Ensuring the purity of active pharmaceutical ingredients (APIs) and research materials is a regulatory requirement and crucial for the reliability of scientific studies. researchgate.netijnrd.org this compound can be used as a reference standard for the identification and quantification of related impurities in tetracycline synthesis batches.

The presence of impurities can arise from the manufacturing process or degradation of the API. researchgate.netijprajournal.com By using a labeled internal standard in conjunction with high-performance liquid chromatography (HPLC) or LC-MS, the concentration of these impurities can be accurately determined. nih.gov This is particularly important for epimers, which can have different biological activities and toxicological profiles. nih.gov The use of a well-characterized standard like this compound ensures the quality and consistency of the research materials being studied.

Identification and Quantification of Process-Related Impurities and Degradants

The manufacturing process of active pharmaceutical ingredients (APIs) such as Sancycline can lead to the formation of various process-related impurities and degradants. These impurities can arise from starting materials, intermediates, or degradation of the final product. Regulatory agencies mandate the stringent control and monitoring of these impurities to ensure the safety and efficacy of the drug product.

One of the significant challenges in the analysis of tetracycline antibiotics, including Sancycline, is the presence of epimers. Epimerization at carbon-4 is a common transformation for tetracyclines, leading to the formation of 4-epi isomers, which are often less biologically active or inactive. nih.gov Therefore, the accurate identification and quantification of these epimers are crucial.

Role of this compound

This compound serves as an ideal internal standard for the quantification of epi-Sancycline and other related impurities in Sancycline drug substances and products. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry for several reasons:

Correction for Matrix Effects: Biological and formulation matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As this compound is chemically identical to the non-labeled epi-Sancycline, it co-elutes and experiences the same matrix effects. This allows for reliable correction and more accurate results.

Compensation for Variability: The SIL internal standard compensates for variations in sample preparation, injection volume, and instrument response.

Analytical Methodology

A typical analytical method for the identification and quantification of Sancycline impurities involves a stability-indicating LC-MS/MS method. This method is designed to separate the main component, Sancycline, from its potential impurities and degradants.

| Parameter | Typical Condition |

| Chromatographic Column | C18 or similar reversed-phase column |

| Mobile Phase | A gradient of an aqueous phase (e.g., with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

| Internal Standard | This compound |

The use of MS/MS allows for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Sancycline, epi-Sancycline, and this compound.

Research Findings

While specific studies detailing the use of this compound are not widely published in the public domain, the principles of using deuterated epimers as internal standards are well-established for other tetracyclines. Research has shown that LC-MS/MS methods utilizing SIL internal standards can achieve low limits of quantification (LOQ) for tetracycline impurities, often in the range of nanograms per milliliter (ng/mL).

A hypothetical representation of quantification data for epi-Sancycline in a Sancycline sample using this compound as an internal standard is presented below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µg/g) | Recovery (%) | RSD (%) |

| epi-Sancycline | [Value] | [Value] | 1.2 | 98.5 | 2.1 |

| epi-Sancycline-d6 | [Value+6] | [Value] | (Spiked Concentration) | - | - |

This table is a representative example based on typical analytical performance and does not represent actual experimental data.

Analytical Protocols for Purity Assessment of Sancycline Derivatives and Related Compounds

The purity of an API is a critical quality attribute. The mass balance approach is a common method for purity assessment, where the content of the main component is determined by subtracting the sum of all impurities from 100%. nih.gov This requires the use of various analytical techniques to quantify different types of impurities, including related substances, water content, residual solvents, and non-volatile impurities.

Application of this compound in Purity Assessment

A Generalized Analytical Protocol

A comprehensive protocol for the purity assessment of Sancycline would involve the following steps:

Quantification of Related Substances by LC-MS/MS:

A validated LC-MS/MS method is used to separate and quantify all known and unknown related substances.

this compound is used as the internal standard for the quantification of epi-Sancycline. Other suitable internal standards may be used for other impurities.

Determination of Water Content:

Karl Fischer titration is typically employed for the accurate determination of water content.

Analysis of Residual Solvents:

Headspace gas chromatography (HS-GC) with a flame ionization detector (FID) or mass spectrometer (MS) is used to quantify any residual solvents from the manufacturing process.

Determination of Non-Volatile Impurities/Inorganic Content:

Thermogravimetric analysis (TGA) or a residue on ignition test is performed to determine the amount of non-volatile or inorganic impurities.

The final purity of the Sancycline batch is then calculated using the mass balance equation:

Purity (%) = 100% - (% Related Substances + % Water + % Residual Solvents + % Non-Volatile Impurities)

Data from a Hypothetical Purity Assessment of a Sancycline Batch

| Analytical Test | Method | Result |

| Content of epi-Sancycline | LC-MS/MS with epi-Sancycline-d6 HCl IS | 0.15% |

| Content of other organic impurities | LC-MS/MS | 0.25% |

| Water Content | Karl Fischer Titration | 1.8% |

| Residual Solvents | HS-GC-FID | 0.05% |

| Non-Volatile Impurities | TGA | 0.10% |

| Total Impurities | 2.35% | |

| Purity (by mass balance) | 97.65% |

This table is a representative example based on typical analytical data and does not represent actual experimental findings.

The use of this compound within these protocols significantly enhances the reliability of the purity determination by ensuring the accurate quantification of a key process-related impurity.

Preclinical and Mechanistic Investigations Involving Deuterated Tetracyclines

In Vitro Studies on Antimicrobial Activity and Bacterial Resistance Mechanisms

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the chemical structure of tetracycline (B611298) antibiotics offers a unique tool for a variety of in vitro investigations. While the primary antibiotic mechanism of action is not expected to change, the altered mass can be leveraged in sophisticated analytical techniques to probe biological processes with high precision.

Tetracycline antibiotics exert their bacteriostatic effect by binding to the bacterial 30S ribosomal subunit and preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby inhibiting protein synthesis. youtube.comyoutube.com Deuterated tetracyclines can be employed in advanced studies to dissect the kinetics and dynamics of this interaction.

By using techniques such as mass spectrometry, researchers could theoretically track the binding and dissociation of deuterated tetracycline from the ribosome in real-time. This allows for a more precise determination of binding affinities and residence times compared to traditional methods. Such studies could reveal subtle differences in the interaction of various tetracycline analogs with the ribosome, providing insights for the design of more potent antibiotics.

Table 1: Hypothetical Ribosomal Binding Affinity of a Deuterated vs. Non-Deuterated Tetracycline

| Compound | Dissociation Constant (Kd) | Description |

| Tetracycline | ~10-6 M nih.gov | Standard binding affinity to the bacterial ribosome. |

| Deuterated Tetracycline | Potentially similar to non-deuterated form | The isotopic labeling is not expected to significantly alter the binding affinity, but allows for more precise measurement techniques. |

This table presents a hypothetical comparison to illustrate the concept, as specific experimental data for epi-Sancycline-d6 Hydrochloride is not available.

The development of resistance to tetracyclines is a significant clinical challenge, primarily driven by two mechanisms: efflux pumps that actively remove the antibiotic from the bacterial cell, and ribosomal protection proteins that dislodge the antibiotic from its target. nih.gov Deuterated tetracyclines can serve as powerful probes in studies aimed at understanding the dynamics of resistance.

For instance, in bacterial cultures, the uptake and efflux of a deuterated tetracycline can be quantified with high accuracy using mass spectrometry. This allows for a direct comparison of efflux pump activity between susceptible and resistant strains. Furthermore, studying the development of resistance in the presence of deuterated tetracyclines could reveal if the isotopic substitution influences the rate or nature of resistance mutations.

A novel application of deuterium labeling involves rapid antibiotic susceptibility testing. By growing bacteria in the presence of deuterium oxide, their growth can be tracked by measuring the incorporation of deuterium into newly synthesized lipids via mass spectrometry. nih.gov A susceptible strain treated with an effective antibiotic will show a significant decrease in deuterium uptake compared to an untreated control, providing a rapid indication of susceptibility. nih.gov

The combination of tetracyclines with other compounds, such as efflux pump inhibitors or other antibiotics, is an active area of research to combat resistance. nih.govmdpi.com Deuterated tetracyclines can be invaluable in these studies to precisely quantify the intracellular concentration of the tetracycline in the presence and absence of a synergistic agent.

By using a deuterated form of the tetracycline, its concentration within the bacterial cell can be distinguished from that of the co-administered agent and other cellular components, providing clear evidence of enhanced accumulation or retention due to the synergistic partner.

Table 2: Investigating Synergistic Effects with Deuterated Tetracyclines

| Experimental Setup | Measured Parameter | Potential Finding |

| Bacteria + Deuterated Tetracycline | Intracellular concentration of deuterated tetracycline | Baseline accumulation of the antibiotic. |

| Bacteria + Deuterated Tetracycline + Efflux Pump Inhibitor | Increased intracellular concentration of deuterated tetracycline | Direct evidence of the inhibitor's effect on blocking efflux. |

Cellular and Molecular Research Applications Employing Isotopic Labeling

The primary utility of deuterated compounds like this compound in cellular and molecular research lies in their application as stable isotope labels. This allows for the precise tracking and quantification of the molecule in complex biological systems.

Isotopic labeling is a cornerstone of modern biophysical and biochemical research. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can leverage the presence of deuterium to study the interaction of a drug with its target in great detail.

For example, deuterium-modified tetracyclines could be used in NMR studies to probe the conformation of the drug when bound to the ribosome. The distinct NMR signal of deuterium can provide information about the local environment of the labeled positions, helping to refine models of the drug-target complex. nih.gov Similarly, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal changes in the protein conformation of the ribosome upon binding of the deuterated tetracycline. acs.org

Quantitative proteomics aims to measure the amount of proteins in a sample and how these amounts change under different conditions. nih.gov Stable isotope labeling is a key technology in this field. nih.govscispace.com While this compound itself is a small molecule, its effect on the bacterial proteome can be studied using established quantitative proteomics workflows that employ isotopic labeling of proteins or peptides.

A more direct application of a deuterated drug in proteomics is in chemical proteomics, where the drug is used as a "bait" to identify its interacting proteins. A deuterated tetracycline could be used to quantify its binding to known targets like the ribosome and to potentially identify off-target interactions within the bacterial cell. By comparing the proteins that bind to the deuterated tetracycline versus a non-deuterated version in a competitive binding experiment, researchers can gain insights into the drug's full interaction profile.

Exploratory Biological Research in Preclinical Disease Models

Preclinical research in animal models is a cornerstone for understanding the potential therapeutic applications of new chemical entities. This stage of investigation is crucial for elucidating mechanisms of action and establishing a foundation for potential clinical development.

Assessment of Non-Antimicrobial Biological Activities in Relevant Experimental Systems

Tetracyclines, as a class of molecules, are known to possess a range of biological activities independent of their antimicrobial effects. These non-antimicrobial properties have been the subject of considerable research and include anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory activities. It is plausible that any investigation into this compound would explore these well-established non-antimicrobial actions of the parent tetracycline class.

Table 1: Potential Non-Antimicrobial Biological Activities for Investigation

| Biological Activity | Potential Experimental System | Rationale for Investigation |

| Anti-inflammatory Effects | Models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) | Tetracyclines are known to modulate inflammatory pathways. |

| MMP Inhibition | In vitro enzyme assays; models of diseases with excessive tissue remodeling (e.g., cancer metastasis, osteoarthritis) | Inhibition of MMPs is a key non-antimicrobial feature of tetracyclines. |

| Neuroprotective Effects | Models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) | Some tetracyclines have shown promise in protecting neurons from damage. |

| Anti-angiogenic Properties | In vitro and in vivo models of angiogenesis | The ability to inhibit new blood vessel formation is relevant for cancer and other diseases. |

This table is speculative and based on the known activities of the broader tetracycline class, as no specific data for this compound is available.

Investigation of Compound Disposition and Biological Fate in Animal Models of Infection or Disease

Key parameters that would be assessed in animal models include:

Absorption: The rate and extent to which the compound enters the bloodstream.

Distribution: The extent to which the compound distributes into various tissues and organs.

Metabolism: The biotransformation of the compound into other molecules (metabolites). This is where the effect of deuteration would be most pronounced.

Excretion: The elimination of the compound and its metabolites from the body.

Table 2: Key Pharmacokinetic Parameters for Investigation in Animal Models

| Parameter | Description | Potential Impact of Deuteration |

| Half-life (t½) | The time it takes for the concentration of the drug in the body to be reduced by half. | Potentially increased due to slower metabolism. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Potentially decreased, indicating slower elimination. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | May or may not be significantly altered by deuteration. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Could be affected by changes in first-pass metabolism. |

This table outlines standard pharmacokinetic parameters that would be essential to characterize for this compound, should such studies be undertaken. No empirical data is currently available.

Broader Implications and Future Perspectives in Deuterated Pharmaceutical Research

Strategic Advantages of Deuteration in Early-Stage Drug Discovery and Development Research

The substitution of hydrogen with deuterium (B1214612) at specific molecular positions can profoundly influence a compound's behavior in a biological system. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. nih.govwikipedia.orgacs.org This seemingly subtle change can have significant downstream effects on a molecule's metabolic fate.

Methodologies for Enhancing Metabolic Stability in Preclinical Candidates

One of the most valuable applications of deuteration in early-stage drug discovery is the enhancement of metabolic stability. tandfonline.comresearchgate.netnih.gov Many promising drug candidates fail due to rapid metabolism, often by cytochrome P450 (CYP) enzymes, leading to low bioavailability and short duration of action. researchgate.net By replacing hydrogen atoms at known sites of metabolic attack ("soft spots") with deuterium, the rate of metabolic conversion can be significantly reduced. juniperpublishers.comnih.gov

For a compound like epi-Sancycline-d6 Hydrochloride, the deuterium labels are placed on the dimethylamino group. wikipedia.org This suggests a strategy to protect this specific site from N-demethylation, a common metabolic pathway for tetracycline (B611298) antibiotics. Slowing down this metabolic process could lead to a longer half-life and sustained therapeutic concentrations of the parent drug. nih.gov

Table 1: Examples of Deuteration Strategies to Enhance Metabolic Stability

| Drug/Candidate | Site of Deuteration | Metabolic Pathway Targeted | Observed/Potential Outcome |

| Deutetrabenazine | Methoxy groups | O-demethylation | Reduced metabolic rate, leading to lower dosing frequency. wikipedia.orgresearchgate.net |

| CTP-347 | Not specified | CYP2D6 metabolism | Altered in vivo metabolism and reduced potential for drug-drug interactions. portico.org |

| Ivacaftor (CTP-656) | Not specified | CYP-mediated oxidation | Markedly enhanced in vitro stability and potential for once-daily dosing. researchgate.net |

| Enzalutamide (d3-ENT) | N-trideuteromethyl group | N-demethylation | Potential for increased exposure and reduced dose requirement. nih.gov |

Approaches to Modulating Pharmacokinetic Profiles for Optimized Research Tools

Beyond simply slowing metabolism, deuteration can be used to fine-tune the entire pharmacokinetic (PK) profile of a research compound. nih.govportico.orgacs.org This allows for the creation of optimized research tools to better probe biological systems. For instance, a deuterated compound with a longer half-life can be used to study the long-term effects of target engagement without the need for frequent administration, which can be a confounding factor in preclinical models.

In the context of this compound, its deuteration could provide researchers with a tool that has a more predictable and sustained presence in experimental systems. This is particularly valuable for in vitro studies, where maintaining a constant concentration of the active compound is crucial for obtaining reliable data on its mechanism of action or for use as an internal standard in analytical methods. acs.orgnih.gov

Methodological Challenges and Innovations in Deuterated Chemical Synthesis

While the benefits of deuteration are clear, the practical synthesis of these labeled compounds presents unique challenges. The development of efficient, scalable, and stereoselective methods for deuterium incorporation is an active area of chemical research.

Advancements in Deuterium Labeling Technologies and Reagent Design

Historically, the synthesis of deuterated compounds often involved multi-step processes with expensive and limitedly available deuterium sources. synmr.innih.gov However, recent years have seen significant advancements in deuterium labeling technologies. These include the development of new catalysts for direct C-H activation and deuteration, as well as a wider array of deuterated reagents. nih.govresearchgate.net

The synthesis of a complex molecule like this compound would likely leverage these modern synthetic methodologies to introduce the deuterium atoms with high precision and efficiency. The availability of deuterated starting materials and reagents is crucial for the cost-effective production of such labeled compounds for research purposes. nih.gov

Scalability and Efficiency of Stereoselective Deuterated Analog Production for Research Purposes

Moving from small-scale laboratory synthesis to the production of sufficient quantities of a deuterated compound for extensive preclinical research poses a significant challenge. neulandlabs.com The cost and complexity of the synthesis can be a major bottleneck. assumption.edu Furthermore, for chiral molecules, maintaining the correct stereochemistry during the deuteration process is critical, as different stereoisomers can have vastly different biological activities. researchgate.netacs.org

The development of stereoselective synthetic routes is therefore paramount. For this compound, ensuring the correct stereochemical configuration at its multiple chiral centers during or after the introduction of the deuterium atoms would be a key consideration in its production for research use.

Evolving Role of Stable Isotope Labeled Compounds in Systems Biology and Multi-Omics Research

Stable isotope-labeled compounds, such as this compound, are increasingly vital tools in the fields of systems biology and multi-omics research. nih.govscispace.comnih.gov Their use extends far beyond the modulation of pharmacokinetic properties.

Deuterium-labeled molecules can serve as tracers to elucidate complex metabolic pathways. nih.gov By following the fate of the deuterium label through various metabolic transformations, researchers can gain a detailed understanding of how a compound is processed by a biological system. This information is invaluable for building comprehensive models of cellular metabolism and for identifying potential off-target effects.

In proteomics and metabolomics, stable isotope labeling by amino acids in cell culture (SILAC) and similar techniques that can utilize deuterium oxide (heavy water) allow for the precise quantification of changes in protein and metabolite levels in response to a stimulus, such as treatment with a drug. nih.gov A deuterated compound like this compound could be used as an internal standard in such studies to ensure the accuracy and reproducibility of the results. acs.orgnih.gov

Table 2: Applications of Stable Isotope Labeled Compounds in Modern Research

| Research Area | Application of Labeled Compounds | Example |

| Metabolomics | Tracing metabolic pathways | Following the metabolic fate of deuterated glucose to map central carbon metabolism. |

| Proteomics | Quantitative analysis of protein expression | Using SILAC with deuterated amino acids to compare protein abundance between different cell states. |

| Pharmacokinetics | Use as internal standards in bioanalysis | Quantifying the concentration of a non-labeled drug in plasma samples using its deuterated analog. acs.orgnih.gov |

| Systems Biology | Probing the dynamics of biological systems | Using D2O labeling to measure protein turnover rates on a proteome-wide scale. nih.gov |

Integration of Deuterated Tracers with Metabolomics and Lipidomics Studies

The integration of deuterated tracers like this compound with metabolomics and lipidomics has revolutionized our ability to study metabolic fluxes and pathway activities. princeton.edu Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, tracer-based metabolomics allows for the quantitative analysis of metabolic phenotypes by tracking the flow of isotopes through various biochemical pathways. nih.govnih.gov

In this approach, a deuterated compound is introduced into a biological system, be it cell cultures, animal models, or human subjects. youtube.com The deuterium atoms act as a "heavy" label that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. As the labeled compound is metabolized, the deuterium is incorporated into downstream metabolites. By measuring the rate and extent of this incorporation, researchers can quantify the activity of specific metabolic pathways in real-time. nih.gov

Key Applications in Metabolomics and Lipidomics:

Flux Analysis: Deuterated tracers are instrumental in measuring metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. This provides a dynamic view of metabolism that is often more informative than static concentration measurements. nih.gov

Pathway Elucidation: By tracing the path of the deuterium label, researchers can identify and confirm metabolic pathways, including previously unknown or alternative routes. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In drug discovery, deuterated tracers can be used to assess how a drug affects metabolic pathways, providing insights into its mechanism of action and pharmacological effects. itmedicalteam.pl

Lipid Synthesis and Turnover: In lipidomics, deuterated water (D₂O) or labeled fatty acids are commonly used to study the synthesis and turnover of various lipid species, such as triglycerides and phospholipids. This has been crucial in understanding diseases like obesity and type 2 diabetes. youtube.commaastrichtuniversity.nl

| Research Area | Application of Deuterated Tracers | Insights Gained |

| Metabolomics | Quantifying the rate of glucose and amino acid metabolism. | Understanding of cellular energy metabolism and protein synthesis under different physiological and pathological conditions. maastrichtuniversity.nl |

| Lipidomics | Measuring rates of fatty acid synthesis, elongation, and desaturation. | Elucidation of the mechanisms behind lipid dysregulation in metabolic diseases. youtube.com |

| Drug Development | Assessing the impact of a drug candidate on specific metabolic pathways. | Identification of on-target and off-target effects, aiding in lead optimization. itmedicalteam.pl |

Q & A

Q. What analytical methods are recommended for identifying and quantifying epi-Sancycline-d6 Hydrochloride in experimental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is widely used for quantification, with method parameters optimized based on column type (e.g., C18), mobile phase composition (e.g., phosphate buffer and methanol), and detection wavelength (e.g., 207 nm for hydrochlorides) . Fourier-transform infrared spectroscopy (FTIR) can confirm structural integrity by comparing spectral peaks (e.g., amine, chloride, and aromatic groups) to reference standards . Calibration curves should be validated for linearity (R² ≥ 0.999) across a concentration range (e.g., 1–10 µg/mL), with recovery rates (98–102%) and precision (RSD < 2%) assessed .

Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?

Methodological Answer: Follow factorial design principles to evaluate critical variables (e.g., reaction temperature, solvent purity, and deuterium incorporation efficiency) . Use literature precedents for analogous hydrochloride salts to guide reaction conditions (e.g., pH control during salt formation) . Validate each synthesis batch via mass spectrometry to confirm isotopic purity (e.g., d6 labeling) and HPLC for chemical purity (>98%) . Document deviations from published protocols to troubleshoot batch-to-batch variability.

Advanced Research Questions

Q. What experimental strategies are effective for assessing the stability of this compound under varying storage conditions?

Methodological Answer: Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to identify degradation products . Monitor changes via HPLC-UV and liquid chromatography-mass spectrometry (LC-MS) to track parent compound depletion and degradation kinetics. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can predict shelf-life, with data analyzed using Arrhenius models . Include control samples with stabilizers (e.g., antioxidants) to evaluate formulation improvements .

Q. How should researchers design pharmacokinetic studies to evaluate this compound in preclinical models?

Methodological Answer: Use compartmental modeling to estimate absorption/distribution parameters, with plasma samples collected at serial timepoints and analyzed via LC-MS/MS for sensitivity (LOQ ≤ 1 ng/mL) . Compare deuterated vs. non-deuterated analogs to assess isotopic effects on metabolic half-life. Incorporate in vitro hepatocyte assays to identify cytochrome P450-mediated metabolism pathways . Ensure dose proportionality studies cover therapeutic and supra-therapeutic ranges to detect nonlinear kinetics.

Q. What approaches are recommended for resolving contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess study design validity . Replicate experiments in independent labs with standardized protocols (e.g., cell lines, assay conditions) . Use meta-analysis to pool data from multiple studies, adjusting for variables like purity (>95% vs. <90%) or solvent effects (DMSO vs. saline) . Explicitly document assumptions (e.g., receptor binding mechanisms) and quantify uncertainty in statistical models .

Q. How can impurity profiling be systematically integrated into quality control workflows for this compound?

Methodological Answer: Employ LC-MS with high-resolution mass spectrometry to detect and characterize impurities at levels ≥0.1% . Cross-reference impurity spectra with databases (e.g., USP) to identify synthetic byproducts (e.g., incomplete deuteration, oxidation derivatives) . Validate impurity quantification methods using spike-and-recovery experiments, ensuring specificity against the parent compound .

Q. What strategies enhance cross-species extrapolation of toxicological data for this compound?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism and organ weights . Pair in vitro toxicity assays (e.g., mitochondrial inhibition in rodent/human hepatocytes) with in vivo data to identify conserved pathways . Apply allometric scaling factors cautiously, validating predictions with pilot studies in multiple species .

Q. How should bioanalytical method validation be tailored for this compound in complex matrices (e.g., plasma, tissue homogenates)?

Methodological Answer: Assess matrix effects by spiking analyte-free matrices with known concentrations and calculating recovery rates (target: 85–115%) . Validate selectivity against endogenous compounds (e.g., proteins, lipids) using blank matrices from ≥6 sources . Include stability tests for freeze-thaw cycles, short-term storage, and autosampler conditions. Use deuterated internal standards to correct for ion suppression in LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.